6-Tert-butylpyridine-3-sulfonyl chloride
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Overview
Description
6-Tert-butylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a tert-butyl group at the 6-position of the pyridine ring and a sulfonyl chloride group at the 3-position . This compound is used primarily in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-tert-butylpyridine. One common method includes the reaction of 6-tert-butylpyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be used to enhance the reaction rates and yields.
Major Products
The major products formed from the reactions of this compound include sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
6-Tert-butylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Tert-butylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
6-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
6-Ethylpyridine-3-sulfonyl chloride: Similar to the tert-butyl derivative but with an ethyl group, affecting its reactivity and solubility.
Uniqueness
6-Tert-butylpyridine-3-sulfonyl chloride is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s reactivity, steric properties, and solubility. This makes it particularly useful in applications where steric hindrance is a factor, such as in the selective modification of biomolecules or the synthesis of complex organic compounds .
Properties
IUPAC Name |
6-tert-butylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)8-5-4-7(6-11-8)14(10,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCPPSQXZZYTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037241-40-9 |
Source
|
Record name | 6-tert-butylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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